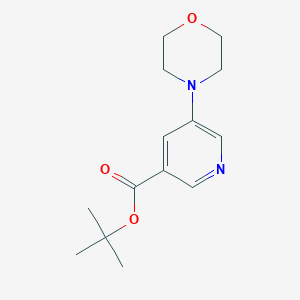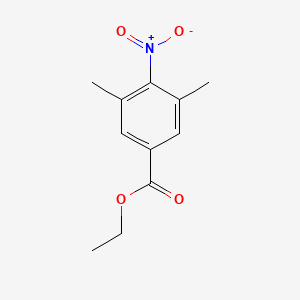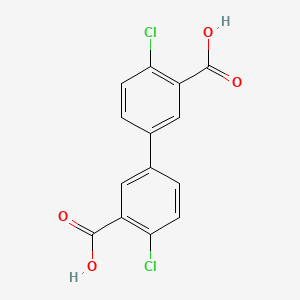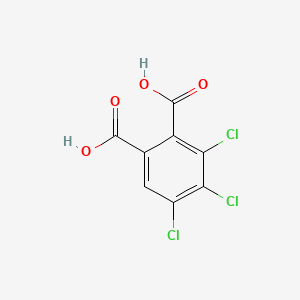
3,4,5-Trichlorophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichlorophthalic acid is a chlorinated aromatic compound . It is used in the production of polyvinyl chloride (PVC) and as a reactive intermediate in organic synthesis . The molecular formula of this compound is C8H3Cl3O4 .
Synthesis Analysis
This compound is produced by the chlorination of phthalic anhydride with chlorine and sodium chloride or potassium chloride .Molecular Structure Analysis
The InChI code for this compound is1S/C8H3Cl3O4/c9-3-1-2 (7 (12)13)4 (8 (14)15)6 (11)5 (3)10/h1H, (H,12,13) (H,14,15) . The Canonical SMILES is C1=C (C (=C (C (=C1Cl)Cl)Cl)C (=O)O)C (=O)O . Physical And Chemical Properties Analysis
The molecular weight of this compound is 269.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 267.909692 g/mol . The topological polar surface area is 74.6 Ų .Scientific Research Applications
Corrosion Inhibition
- 3,4,5-Trichlorophthalic acid derivatives have been studied for their corrosion inhibition properties. For instance, 4H-1,2,4-triazole derivatives, including compounds with phenyl and pyridyl substituents, have shown to be effective inhibitors for the corrosion and dissolution protection of mild steel in hydrochloric acid solutions. Their efficiency depends on the type and nature of the substituents present in the inhibitor molecule, with some derivatives achieving inhibition efficiencies up to 99.6% (Bentiss et al., 2007). Additionally, triazole derivatives have been demonstrated to behave as mixed-type inhibitors, suggesting their adsorption on the steel surface follows the Langmuir isotherm model.
Environmental Applications
- Studies have also looked into the degradation of chlorophenoxyacetic acid derivatives, a structural analog of this compound, in water using advanced oxidation processes. These derivatives are efficiently degraded and oxidized, indicating potential applications in the treatment of pesticide-contaminated waters (Boye et al., 2003).
Synthesis and Characterization of Derivatives
- The synthesis and characterization of this compound derivatives for potential applications in chemical industries have been reported. For example, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine demonstrates the versatility of these compounds in creating functional materials with specific properties (Huo Ling-yan, 2011).
Optical and Fluorescent Properties
- Derivatives of this compound have been synthesized and studied for their optical and fluorescent properties, which could be utilized in the development of new fluorescent materials. The fluorescent behavior of these compounds in the blue region of the visible spectrum suggests their potential application in optical devices and sensors (Hasan et al., 2011).
Safety and Hazards
Mechanism of Action
3,4,5-Trichlorophthalic Acid is a chemical compound with the molecular formula C8H3Cl3O4 and a molecular weight of 269.47 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
properties
IUPAC Name |
3,4,5-trichlorophthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXQXRTVKOXDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149258 |
Source


|
| Record name | Benzenedicarboxylic acid, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110471-68-6 |
Source


|
| Record name | Benzenedicarboxylic acid, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenedicarboxylic acid, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



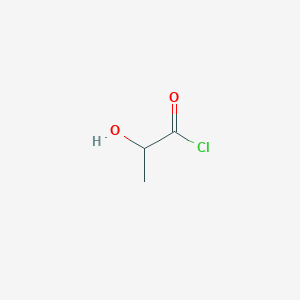

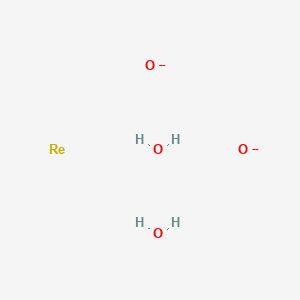

![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

